2-methylthieno[3',2':5,6]benzo[1,2-d]thiazol-5-ol
Description
2-Methylthieno[3',2':5,6]benzo[1,2-d]thiazol-5-ol is a fused heterocyclic compound featuring a benzothiazole core fused with a thiophene ring. Its structure incorporates a hydroxyl group at the 5-position and a methyl substituent at the 2-position (Figure 1).
This compound belongs to a broader class of sulfur- and nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry due to their diverse biological activities, including cholinesterase inhibition and antioxidant properties .
Properties
IUPAC Name |
2-methylthieno[2,3-e][1,3]benzothiazol-5-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NOS2/c1-5-11-9-8(14-5)4-7(12)6-2-3-13-10(6)9/h2-4,12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKCVIZASFQSRBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C3=C2SC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylthieno[3’,2’:5,6]benzo[1,2-d]thiazol-5-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, starting materials such as 2-aminothiophenol and 2-bromo-3-methylthiophene can be used. The reaction conditions often involve the use of catalysts and solvents like acetic acid or dimethylformamide (DMF) under reflux .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-methylthieno[3’,2’:5,6]benzo[1,2-d]thiazol-5-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) with alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
2-methylthieno[3’,2’:5,6]benzo[1,2-d]thiazol-5-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 2-methylthieno[3’,2’:5,6]benzo[1,2-d]thiazol-5-ol involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application, but it often involves inhibition or activation of key biological processes .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
Comparison :
- The target compound may require regioselective cyclization, similar to naphthothiazole synthesis, but with thiophene incorporation .
- Microwave-assisted synthesis (as in ) could enhance reaction efficiency for fused systems .
Limitations and Challenges
- Synthetic Complexity : Fusion of thiophene with benzothiazole requires precise control of reaction conditions to avoid side products (e.g., over-oxidation or ring-opening) .
- Data Gaps: Limited experimental data (e.g., pKa, solubility) for the target compound necessitate extrapolation from structural analogues .
Biological Activity
2-Methylthieno[3',2':5,6]benzo[1,2-d]thiazol-5-ol (CAS Number: 294668-48-7) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-melanogenic, and antioxidant properties based on various research studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a thieno-benzothiazole framework. The molecular formula is , with a molecular weight of 221.30 g/mol. This compound exhibits a purity level of at least 95% in commercial preparations .
Antimicrobial Activity
Recent studies have shown that benzothiazole derivatives exhibit significant antimicrobial properties. Although specific data on this compound is limited, related compounds have demonstrated efficacy against various bacterial strains.
Table 1: Antimicrobial Activity of Benzothiazole Derivatives
| Compound | Target Organisms | Zone of Inhibition (mm) | Reference |
|---|---|---|---|
| GG4 | Staphylococcus aureus | 15 | |
| GG5 | Pseudomonas aeruginosa | 12 | |
| GG6 | Escherichia coli | 10 | |
| GG7 | Candida tropicalis | 18 |
The presence of electron-withdrawing groups enhances the antimicrobial activity of these compounds. Future studies should explore the specific activity of this compound against similar pathogens.
Anti-Melanogenic Activity
Research has indicated that certain analogs related to this compound can inhibit tyrosinase activity, a key enzyme in melanin production. In cell-based experiments using B16F10 cells, several analogs showed promising anti-melanogenic effects.
Table 2: Tyrosinase Inhibition Data
| Analog | IC50 Value (µM) | Comparison to Kojic Acid (IC50 = 24.09 µM) | Reference |
|---|---|---|---|
| Analog 1 | 17.62 | Moderate | |
| Analog 3 | 1.12 | Strong (22-fold more potent) | |
| Analog 5 | Not specified | N/A |
These findings suggest that compounds related to this compound could be developed as effective agents for treating hyperpigmentation disorders.
Antioxidant Activity
The antioxidant capacity of benzothiazole derivatives has also been investigated. Some analogs have exhibited strong antioxidant effects comparable to established antioxidants.
Case Study: Antioxidant Efficacy
In a comparative study, certain benzothiazole derivatives demonstrated significant free radical scavenging activity. The results indicated that these compounds could potentially be used in formulations aimed at reducing oxidative stress-related damage in biological systems.
Q & A
Q. What are the optimal synthetic routes for 2-methylthieno[3',2':5,6]benzo[1,2-d]thiazol-5-ol, and how can reaction conditions be tailored to improve yield?
Methodological Answer: The synthesis of fused thiazole derivatives often involves cyclization, condensation, or substitution reactions. Key strategies include:
- Reflux with Alkali Catalysts : A mixture of thiazole precursors (e.g., 2-amino-4-methylthiazole derivatives) and aryl aldehydes in ethanol under reflux with potassium tert-butoxide yields fused heterocycles. This method is effective for forming thieno-benzo-thiazole backbones .
- Heterogeneous Catalysis : PEG-400 with Bleaching Earth Clay (pH 12.5) as a catalyst under mild heating (70–80°C) promotes nucleophilic substitution or condensation reactions, enhancing regioselectivity and reducing side products .
- Cyclization via TLC-Monitored Reactions : Reactions in acetonitrile with dicyanooxiranes and thiol precursors (e.g., 2-mercaptobenzimidazole) yield thiazolo-benzimidazolone derivatives. TLC monitoring ensures precise control over reaction progress .
Q. Table 1: Common Synthetic Methods
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
Methodological Answer:
- ¹H NMR : Look for characteristic shifts:
- Thiazole protons: δ 6.8–7.5 ppm (aromatic region).
- Methyl groups: δ 2.3–2.6 ppm (singlet for -CH₃ on thiazole) .
- IR Spectroscopy : Key peaks include:
- Elemental Analysis : Confirm %C, %H, %N, and %S to validate purity (>97% for research-grade compounds) .
Advanced Research Questions
Q. How can density functional theory (DFT) be applied to predict the electronic properties of this compound, and what functional is recommended?
Methodological Answer: DFT is critical for modeling HOMO/LUMO levels, charge distribution, and polarizability.
- Recommended Functional : B3LYP hybrid functional (combines exact exchange and gradient corrections) provides <2.4 kcal/mol error in thermochemical predictions .
- Key Parameters :
- Validation : Compare computed UV-Vis spectra (TD-DFT) with experimental data to resolve discrepancies in electronic transitions .
Q. How do structural modifications (e.g., substituent variations) influence the compound’s reactivity and physicochemical properties?
Methodological Answer:
- Electron-Withdrawing Groups (EWGs) : Substituents like -NO₂ or -Cl lower HOMO levels (-5.2 eV to -5.6 eV), enhancing oxidative stability in photovoltaic applications .
- Electron-Donating Groups (EDGs) : -OCH₃ increases solubility in polar solvents but reduces thermal stability (TGA data shows 20–30°C lower decomposition points) .
- Thiol Group Reactivity : The -SH group enables nucleophilic substitutions (e.g., with aryl halides) to form sulfides or disulfides, critical for bioactivity studies .
Q. Table 2: Substituent Effects on Properties
| Substituent | HOMO Level (eV) | Solubility (mg/mL) | Thermal Stability (°C) |
|---|---|---|---|
| -NO₂ | -5.6 | 1.2 (DMSO) | 280 |
| -OCH₃ | -4.9 | 8.5 (MeOH) | 210 |
| -SH | -5.1 | 3.0 (EtOH) | 240 |
Q. What strategies resolve discrepancies between computational predictions and experimental data (e.g., HOMO levels)?
Methodological Answer:
- Functional Calibration : Test multiple functionals (e.g., B3LYP vs. PBE0) to identify the best match for experimental UV-Vis or electrochemical data .
- Solvent Corrections : Account for solvent polarity in DFT calculations if experimental data is collected in solution (e.g., ethanol vs. gas-phase models) .
- Crystal Packing Effects : X-ray crystallography may reveal intermolecular interactions (e.g., π-π stacking) that DFT models neglect, explaining deviations in bandgap predictions .
Q. What are the mechanistic pathways for key reactions involving this compound, such as cyclization or nucleophilic substitutions?
Methodological Answer:
- Cyclization Mechanisms :
- Nucleophilic Substitutions :
- SN2 at Thiazole C-2: Thiolate ions (e.g., from 5-mercapto-triazoles) displace halides in PEG-400, requiring polar aprotic solvents for high yields .
Q. How does this compound perform in applications like organic photovoltaics, and what parameters affect its efficiency?
Methodological Answer:
- HOMO-LUMO Alignment : Deep HOMO levels (-5.4 eV) enable high open-circuit voltages (VOC > 0.9 V) when paired with non-fullerene acceptors like Y6 .
- Mobility Optimization : Planar fused-ring systems (e.g., dithieno-benzo-thiazole) enhance hole mobility (μh > 10⁻⁴ cm²/V·s) via π-π stacking .
- Device Fabrication : Spin-coating in chlorobenzene with 1,8-diiodooctane (DIO) additive improves film morphology, boosting power conversion efficiency (PCE) to >16% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
